molecular formula C15H17N3O B12749789 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- CAS No. 134049-67-5

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl-

Cat. No.: B12749789
CAS No.: 134049-67-5
M. Wt: 255.31 g/mol
InChI Key: IAQMCRJUNZGQGL-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a quinoline derivative with an imidazole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases and modulate DDR pathways sets it apart from other imidazoquinoline derivatives .

Properties

CAS No.

134049-67-5

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-butyl-3-methylimidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)13-14(15(18)19)17(2)10-16-13/h5-8,10H,3-4,9H2,1-2H3

InChI Key

IAQMCRJUNZGQGL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)C

Origin of Product

United States

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